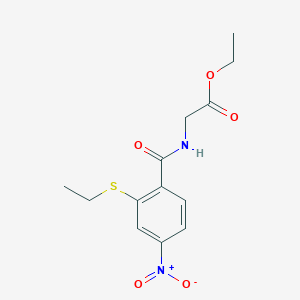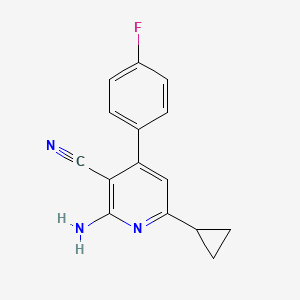![molecular formula C16H19N7OS B15006974 2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B15006974.png)
2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex heterocyclic compound that features a unique combination of thieno[2,3-b]pyridine and triazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step reactions starting from readily available precursors. One common route involves the initial formation of the thieno[2,3-b]pyridine core, followed by the introduction of the triazine ring and subsequent functionalization with the morpholine group. Key steps include:
Formation of Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under high-temperature conditions, often using strong bases like potassium carbonate or sodium ethoxide.
Introduction of Triazine Ring: This step involves the reaction of the thieno[2,3-b]pyridine intermediate with cyanuric chloride under controlled conditions to form the triazine ring.
Functionalization with Morpholine: The final step involves the nucleophilic substitution of the triazine ring with morpholine, typically under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under reflux conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted triazine derivatives
Applications De Recherche Scientifique
4-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE
- (3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)(3-CHLOROPHENYL)METHANONE
- (3-AMINO-6-PHENYLTHIENO[2,3-B]PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE
Uniqueness
4-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of thieno[2,3-b]pyridine and triazine moieties, which confer distinct chemical properties and biological activities. The presence of the morpholine group further enhances its solubility and bioavailability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H19N7OS |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C16H19N7OS/c1-8-7-9(2)19-14-10(8)11(17)12(25-14)13-20-15(18)22-16(21-13)23-3-5-24-6-4-23/h7H,3-6,17H2,1-2H3,(H2,18,20,21,22) |
Clé InChI |
YAZRAUUAJWAEEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C(=C(S2)C3=NC(=NC(=N3)N4CCOCC4)N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]thiophene-2-carboxamide](/img/structure/B15006902.png)
![Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15006911.png)
![3-{4-chloro-6-[(furan-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one](/img/structure/B15006915.png)
![3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B15006919.png)
![3'-(3,4-Dimethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B15006925.png)
![(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B15006934.png)
![4-[(Z)-(2-{6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-2-methoxy-6-nitrophenol](/img/structure/B15006940.png)


![ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B15006959.png)

![7-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15006970.png)
![3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15006990.png)
